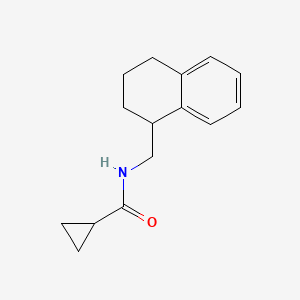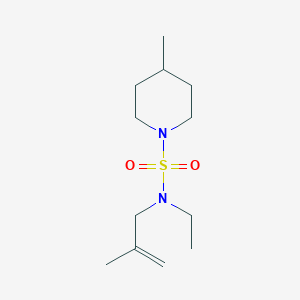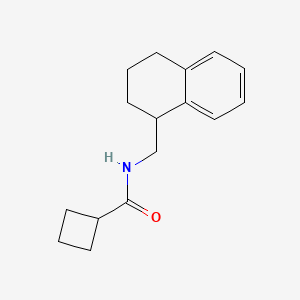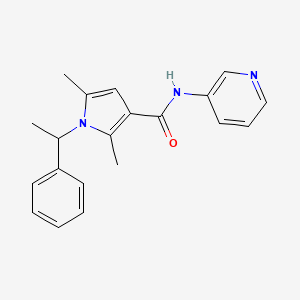![molecular formula C25H25N3O4S B7517272 3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)
3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in the growth and survival of cancer cells and viruses. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to inhibit the activity of the proteasome, a complex of enzymes involved in the degradation of proteins.
Biochemical and Physiological Effects:
3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the replication of viruses. It has also been found to reduce inflammation and oxidative stress in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide is its broad spectrum of activity against cancer cells and viruses. This makes it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of this compound in more detail. This could involve the use of molecular biology techniques to identify the specific targets of the compound. Additionally, future research could focus on developing more soluble analogs of this compound that can be administered in vivo. Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human trials.
Synthesemethoden
The synthesis of 3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide involves the reaction of 1-(4-phenylphenyl)ethanone with piperazine-1-carboxamide in the presence of sulfuric acid. The resulting product is then treated with sulfonyl chloride to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-18(19-10-12-21(13-11-19)20-6-3-2-4-7-20)27-25(30)22-8-5-9-23(16-22)33(31,32)28-15-14-26-24(29)17-28/h2-13,16,18H,14-15,17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQJPMWAJWZWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCNC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



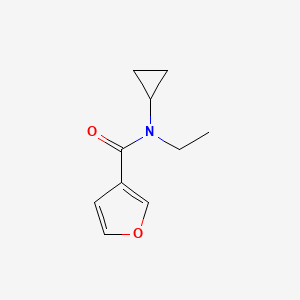
![N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
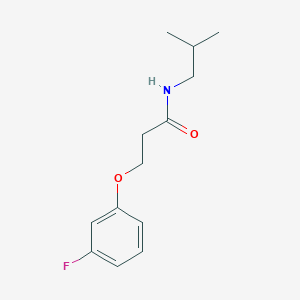
![N-[(2,4-dimethylphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7517255.png)
